molecular formula C28H43N B085910 4,4'-Dioctyldiphenylamine CAS No. 101-67-7

4,4'-Dioctyldiphenylamine

Cat. No. B085910
CAS RN: 101-67-7
M. Wt: 393.6 g/mol
InChI Key: QAPVYZRWKDXNDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules involving phenylamine units often employs methods that ensure the precise incorporation of functional groups. For example, in the synthesis of luminescent complexes, compounds similar to 4,4'-Dioctyldiphenylamine are used to create donor-chromophore dyads through Schiff base condensations and imine reduction with borohydride (Wadas et al., 2005). These methods highlight the utility of diphenylamine derivatives in constructing complex molecular architectures.

Molecular Structure Analysis

The molecular structure of diphenylamine derivatives has been extensively studied, with crystallography revealing the spatial arrangements and bonding interactions. For instance, polymorphic forms of 4′-methyl-2,4-dinitrodiphenylamine showcase the conformational flexibility and supramolecular synthons characteristic of these compounds, demonstrating the impact of molecular structure on the material's properties (Fedyanin & Samigullina, 2023).

Chemical Reactions and Properties

Chemical reactions involving diphenylamine derivatives often result in the formation of polymers or other high molecular weight compounds. Oxidative polymerization of molecules like 4-methyltriphenylamine, which shares structural similarities with 4,4'-Dioctyldiphenylamine, demonstrates the reactive nature of these compounds in forming polymers with high thermal stability and electrochemical activity (Ogino et al., 1999).

Physical Properties Analysis

The physical properties of diphenylamine derivatives, such as solubility, thermal stability, and glass transition temperatures, are crucial for their application in materials science. Poly(amine-imide)s bearing a pendent triphenylamine group exhibit amorphous characteristics, high solubility in organic solvents, and excellent thermal stability, making them suitable for use in high-performance applications (Cheng et al., 2005).

Chemical Properties Analysis

The chemical properties of 4,4'-Dioctyldiphenylamine derivatives, including their reactivity and interactions with other molecules, are fundamental to their utility in synthesis and material development. The electropolymerization of diphenylamine and derivatives thereof leads to the formation of polymers with distinct electrochromic properties, showcasing the versatile chemical behavior of these compounds (Guay & Dao, 1989).

Scientific Research Applications

Application in Chromatographic Analysis

  • Scientific Field : Analytical Chemistry
  • Summary of Application : 4,4’-Dioctyldiphenylamine (DODPA) is used in the quantitative analysis of secondary aromatic amine antioxidants in oxidized lubricants . This analysis provides valuable data for thermal and oxidative laboratory tests .
  • Methods of Application : The oxidized products of DODPA in an oxidized lubricant are isolated by liquid chromatography. Their subsequent identification is done by mass spectrometry and their semi-quantitative analysis is performed by gas chromatography with a thermionic detector .
  • Results or Outcomes : The quantitative analysis data of these compounds in lubricants formulated with DODPA during thermal and oxidative laboratory tests is presented .

Application in Polymer Science

  • Scientific Field : Polymer Science
  • Summary of Application : 4,4’-Dioctyldiphenylamine serves as a catalyst or promoter in the synthesis of polyurethanes and polyureas.
  • Methods of Application : The specific methods of application in this field are not detailed in the source, but it generally involves the use of 4,4’-Dioctyldiphenylamine in the polymerization process.
  • Results or Outcomes : The polymers synthesized using 4,4’-Dioctyldiphenylamine find extensive applications in various sectors, including insulation, adhesives, and sealants.

Safety And Hazards

Exposure to 4,4’-Dioctyldiphenylamine can cause irritation of the skin, eyes, nose, and throat. It can also cause coughing and chest discomfort. When heated to decomposition, this compound emits toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

A report suggests that the global 4,4’-Dioctyldiphenylamine market is projected to reach a certain value in 2029, increasing from a certain value in 2022, with a certain CAGR during the period of 2023 to 2029 . Demand from Cable and Sealing Tape are the major drivers for the industry .

properties

IUPAC Name

4-octyl-N-(4-octylphenyl)aniline
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InChI

InChI=1S/C28H43N/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24,29H,3-16H2,1-2H3
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InChI Key

QAPVYZRWKDXNDK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC
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Molecular Formula

C28H43N
Record name 4,4'-DIOCTYLDIPHENYLAMINE
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DSSTOX Substance ID

DTXSID3025170
Record name 4,4'-Dioctyldiphenylamine
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Molecular Weight

393.6 g/mol
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Physical Description

4,4'-dioctyldiphenylamine appears as white powder or beige solid. Slight amine odor. (NTP, 1992), Dry Powder, Light tan solid; [HSDB] White or beige solid with mild amine odor; [CAMEO] Brown solid; [MSDSonline]
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Record name Benzenamine, 4-octyl-N-(4-octylphenyl)-
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Flash Point

415 °F (NTP, 1992), 213 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN BENZENE, GASOLINE, ACETONE, ETHYLENE DICHLORIDE; INSOL IN WATER
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Density

0.99
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Vapor Density

1.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Product Name

4,4'-Dioctyldiphenylamine

Color/Form

LIGHT TAN POWDER

CAS RN

101-67-7, 26603-23-6
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Melting Point

205 to 207 °F (NTP, 1992), 80-90 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
MA Keller, CS Saba - Journal of Chromatography A, 1987 - Elsevier
The quantitative analysis of two secondary aromatic amine antioxidants, phenyl-1-naphthylamine (PANA) and 4,4′-dioctyldiphenylamine (DODPA), by gas chromatography (GC) with a …
Number of citations: 15 www.sciencedirect.com
RK Jensen, S Korcek, M Zinbo… - The Journal of Organic …, 1995 - ACS Publications
Kinetic and mechanistic investigations of hexadecane autoxidation inhibited by 4, 4'-dioctyldiphenylamine, Ar2NH, and (4, 4'-dioctyldiphenylamino)-IV-oxy, Ar2NO·, at 160 C showed …
Number of citations: 82 pubs.acs.org
C Svedman, M Isaksson, E Zimerson, M Bruze - DERM, 2004 - liebertpub.com
Background: Contact allergy to grease is rare and often not even suspected. We investigated such a case in which the detected allergen was the stabilizer in the grease, which is rarely …
Number of citations: 20 www.liebertpub.com
INC LITTON BIONETICS - AMRL-TR, 1978 - apps.dtic.mil
The material evaluated in this study was subjected to a matrix of in vitro assays employing microbial cells, mammalian cells in culture and in vivo tests measuring potential germ cell …
Number of citations: 3 apps.dtic.mil
CR Hibben, MP Taylor - Journal of the American Society for …, 1974 - journals.ashs.org
The leaf roll-necrosis disorder has been identified in collections of lilac ( Syringa vulgaris L.) in or near the cities of New York, Philadelphia, and Boston. Observed symptom differences …
Number of citations: 3 journals.ashs.org
ІВ Роїк, ОІ Василькевич, СГ Бондаренко… - Eastern-European Journal … - neliti.com
The article grounds the usefulness of multifunctional additives for petrol in order to improve the environmental characteristics of the performance of internal combustion engines. On the …
Number of citations: 0 www.neliti.com
D Brusick, DW Matheson - 1978 - hero.epa.gov
Number of citations: 0 hero.epa.gov
LR Mahoney, S Korcek, PA Willermet… - Interim Report to the …, 1977 - apps.dtic.mil
A kinetic and mechanistic study of the autoxidation of liquid pentaerythrityl tetraheptanoate, PETH, in a stirred flow reactor at 180 to 220 C was completed. The results are consistent with …
Number of citations: 7 apps.dtic.mil
EM Bickoff, AL Livingston, J Guggolz… - Journal of the …, 1952 - Wiley Online Library
A variety of compounds were evaluated as antioxidants for carotene in mineral oil solution by an accelerated stability test. These included derivatives of aromatic amines, substituted …
Number of citations: 19 aocs.onlinelibrary.wiley.com
L Valgimigli, DA Pratt - Accounts of chemical research, 2015 - ACS Publications
Conspectus Hydrocarbon autoxidation, the archetype free radical chain reaction, challenges the longevity of both living organisms and petroleum-derived products. The most important …
Number of citations: 67 pubs.acs.org

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